8-Chloronaphtho[1,2-b]benzofuran
Description
8-Chloronaphtho[1,2-b]benzofuran is a chlorinated derivative of the naphthobenzofuran class, characterized by a fused tricyclic aromatic system with a chlorine substituent at the 8-position. This compound shares structural similarities with other naphthobenzofuran derivatives, which are of significant interest due to their diverse biological activities and applications in materials science . The chlorine substituent at the 8-position influences electronic properties, steric effects, and reactivity, distinguishing it from positional isomers and analogs with different substituents (e.g., methoxy, nitro, or bromo groups) .
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
8-chloronaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H |
InChI Key |
DADLCAVHMULBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing naphtho[1,2-b]benzofuran derivatives involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Industrial Production Methods
Industrial production methods for 8-Chloronaphtho[1,2-b]benzofuran are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphtho[1,2-b]benzofuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
8-Chloronaphtho[1,2-b]benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloronaphtho[1,2-b]benzofuran involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein p53 .
Comparison with Similar Compounds
8- vs. 9-Substituted Isomers
- Synthetic Accessibility: Traditional methods for synthesizing 8- or 9-substituted isomers often yield mixtures due to regioselectivity challenges. For example, 9-methoxynaphtho[1,2-b]benzofuran and its 8-methoxy isomer were previously obtained in low yields (12% and 10%, respectively) via palladium-catalyzed coupling . However, microwave-assisted methods now enable selective synthesis of the 9-methoxy isomer using 2-bromo-4-methoxy-1-nitrobenzene, highlighting the critical role of reagent design in regiocontrol .
- Impact of Substituent Position : The 8-chloro derivative’s electronic profile differs from 9-methoxy analogs due to the electron-withdrawing nature of chlorine versus the electron-donating methoxy group. This distinction affects intermolecular interactions, as seen in NMR and UV spectra .
Traditional vs. Modern Approaches
Physicochemical Properties
Spectroscopic and Molecular Features
- UV-Vis Profiles: Naphthobenzofurans with fused aromatic systems exhibit strong absorption in the UV range (λmax ~270–350 nm).
- NMR Signatures : Aromatic proton signals in 8-chloro derivatives are distinct from those of 9-methoxy isomers due to deshielding effects. For example, H-7 in a pyran-substituted analog resonates at δH 7.36, whereas methoxy-substituted analogs show upfield shifts .
- Molecular Weight : 8-Chloronaphtho[1,2-b]benzofuran (C16H9ClO, molar mass ~260.7 g/mol) is lighter than 2-(4-chlorophenyl)naphtho[2,1-b]benzofuran (C22H13ClO, 328.79 g/mol), reflecting differences in substituent bulk .
Antimicrobial Potential
Binding energy (BE) and root-mean-square deviation (RMSD) values for naphthobenzofuran derivatives compared to reference antimicrobials:
| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Reference |
|---|---|---|---|
| 5a | -5.77 | 0.34 | |
| Fluconazole | -5.47 | 0.37 | |
| Streptomycin | -5.99 | 0.35 |
Reactivity in Further Chemical Reactions
Chlorine at the 8-position may enhance electrophilic substitution reactivity compared to methoxy or bromo groups. For instance, bromo/nitro-substituted naphthofurans undergo cyclization with chloroacetyl chloride to form diazepines and triazepines . Similarly, 8-chloro derivatives could serve as precursors for heterocyclic compounds, though their specific reactivity remains underexplored in the provided evidence.
Biological Activity
8-Chloronaphtho[1,2-b]benzofuran is a chemical compound notable for its unique structure, which features a naphthalene core fused with a benzofuran moiety and a chlorine atom at the 8-position. This compound has garnered attention for its potential biological activities, although specific studies on its effects remain limited. This article aims to explore the biological activity of this compound, summarizing existing research findings, mechanisms of action, and potential applications.
- Molecular Formula : C₁₃H₉ClO
- Molecular Weight : 252.70 g/mol
The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of diverse derivatives that may exhibit distinct biological properties.
The mechanism of action of this compound involves its interaction with several molecular targets. Similar benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to various biological effects. The presence of the chlorine substituent at the 8-position may influence its reactivity and interaction with biological systems.
Biological Activity Overview
While direct studies on this compound are sparse, compounds with similar structures often demonstrate significant biological activities:
- Antimicrobial Activity : Benzofuran derivatives have been documented to possess antimicrobial properties against various bacterial strains and pathogens such as Mycobacterium tuberculosis .
- Anticancer Properties : Some studies indicate that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Neuroprotective Effects : Certain related compounds have shown potential in protecting neuronal cells from oxidative stress and neurodegenerative processes .
Antimicrobial Activity
In a study investigating the antimicrobial properties of benzofuran derivatives, several compounds were synthesized and tested against M. tuberculosis H37Rv. One derivative exhibited an IC90 value of less than 0.60 μM, indicating strong antimycobacterial activity with low toxicity towards mammalian cells .
Anticancer Activity
Another investigation focused on the anticancer potential of benzofuran derivatives revealed that specific compounds could significantly inhibit breast cancer cell lines in vitro. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups enhance potency while electron-donating groups diminish activity .
Comparative Analysis
To better understand the potential of this compound relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential antimicrobial | Unique chlorine substituent at position 8 |
| 7-Chlorobenzofuran | Moderate antimicrobial | Simpler structure without naphthalene core |
| 9-Chloronaphtho[1,2-b]benzofuran | Anticancer properties | Chlorine at position 9 enhances reactivity |
| 4-Chloronaphtho[2,3-b]benzofuran | Varies; some anticancer | Different substitution pattern influences activity |
Future Directions
Further research is necessary to elucidate the specific biological effects of this compound. Potential areas for exploration include:
- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.
- Synthetic Modifications : To develop new derivatives with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
